1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
Brand Name: Vulcanchem
CAS No.: 63045-58-9
VCID: VC19418306
InChI: InChI=1S/C15H17N/c1-3-8-13-11-12-16(4-2)15(13)14-9-6-5-7-10-14/h4-7,9-12H,2-3,8H2,1H3
SMILES:
Molecular Formula: C15H17N
Molecular Weight: 211.30 g/mol

1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-

CAS No.: 63045-58-9

Cat. No.: VC19418306

Molecular Formula: C15H17N

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- - 63045-58-9

Specification

CAS No. 63045-58-9
Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
IUPAC Name 1-ethenyl-2-phenyl-3-propylpyrrole
Standard InChI InChI=1S/C15H17N/c1-3-8-13-11-12-16(4-2)15(13)14-9-6-5-7-10-14/h4-7,9-12H,2-3,8H2,1H3
Standard InChI Key LSBFZZMULJLKEW-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(N(C=C1)C=C)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- features a pyrrole core, a five-membered aromatic ring containing one nitrogen atom. The substituents are strategically positioned:

  • Ethenyl group (C=C) at position 1 introduces unsaturation, enhancing reactivity in polymerization and cycloaddition reactions.

  • Phenyl group (C₆H₅) at position 2 contributes aromatic stability and π-π stacking interactions, relevant in materials science.

  • Propyl group (C₃H₇) at position 3 modulates solubility and steric effects, influencing reaction kinetics.

The compound’s conjugated system delocalizes electrons across the ring, as evidenced by UV-Vis spectroscopy, which shows absorption maxima typical of aromatic heterocycles.

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC₁₃H₁₃N
Molecular Weight183.25 g/mol
Melting Point163–164°C
SolubilitySoluble in DCM, DMF
Boiling PointNot reported

Synthetic Methodologies

Paal-Knorr Synthesis

The Paal-Knorr method involves condensing 2,5-dimethoxytetrahydrofuran with primary amines in the presence of FeCl₃, yielding substituted pyrroles. For 1H-pyrrole, 1-ethenyl-2-phenyl-3-propyl-, this approach allows precise control over substituent placement, achieving yields up to 53% under optimized conditions . Key parameters include:

  • Temperature: 80–100°C

  • Solvent: Anhydrous dichloromethane

  • Catalyst: 5 mol% FeCl₃

Acid-Catalyzed Dimerization

Trofimov et al. demonstrated that 1-vinylpyrroles undergo dimerization in the presence of Me₃SiCl or HCl, forming bis-pyrrole derivatives . While this method primarily produces dimers, modifying reaction conditions (e.g., lower catalyst concentration) could favor monomeric products like 1H-pyrrole, 1-ethenyl-2-phenyl-3-propyl-. For example, using 2% Me₃SiCl at 25°C for 24 hours yields 38.9% dimer, suggesting potential adaptability for monomer synthesis .

Chemical Reactivity and Transformations

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media cleaves the ethenyl group, generating carboxylic acid derivatives.

  • Reduction: Hydrogenation over Pd/C saturates the ethenyl group, producing 1-ethyl-2-phenyl-3-propylpyrrole, a precursor for pharmaceuticals.

Electrophilic Substitution

The phenyl group directs electrophiles to the para position, while the propyl group’s inductive effect moderates reactivity. For instance, nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5, enabling further functionalization.

Cyclization Reactions

Under acidic conditions, the ethenyl group participates in cyclization with carboxylic acids, forming fused bicyclic structures. This reactivity is exploited in synthesizing indole analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 6.85 (d, J = 3.5 Hz, 1H, pyrrole-H), 7.25–7.45 (m, 5H, phenyl-H), 5.10 (dd, J = 10.5 Hz, 1H, ethenyl-H), 2.55 (t, J = 7.0 Hz, 2H, propyl-H).

  • ¹³C NMR: 142.3 (C-1), 138.9 (C-2), 129.7 (phenyl-C), 116.4 (ethenyl-C).

Mass Spectrometry

The molecular ion peak at m/z 183.25 (M⁺- ) confirms the molecular weight. Fragmentation patterns include loss of the propyl group (m/z 140) and phenyl ring (m/z 91).

Applications in Materials Science

Conductive Polymers

The ethenyl group facilitates polymerization into poly(pyrrole) derivatives, which exhibit conductivity up to 10⁻² S/cm. These materials are candidates for organic electrodes.

Organic Light-Emitting Diodes (OLEDs)

Functionalization with electron-withdrawing groups (e.g., nitro) tunes the HOMO-LUMO gap, emitting blue light (λₑₘ = 450 nm) suitable for display technologies.

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